N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a methoxy group, a piperidinyl group, and a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials and reagents are selected based on the desired functional groups in the final product. Common synthetic routes may include:
Formation of the piperidinyl group: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the tolyloxy group: This can be done through etherification reactions using tolyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-(m-tolyloxy)acetamide
- N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(phenoxy)acetamide
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-5-7-17(12-15)27-14-20(24)22-16-9-10-18(19(13-16)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYIHMXAJFJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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